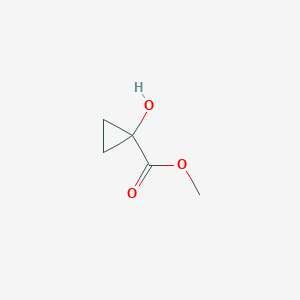

Methyl 1-hydroxycyclopropane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-hydroxycyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJWVJURYXOHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369780 | |

| Record name | Methyl 1-hydroxycyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33689-29-1 | |

| Record name | Methyl 1-hydroxycyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-hydroxy-1-cyclopropane carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for methyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in organic synthesis and drug discovery. The document details established experimental protocols, presents quantitative data in a comparative format, and includes mechanistic diagrams to facilitate a comprehensive understanding of the chemical transformations.

Synthesis via Diazotization of Methyl 1-aminocyclopropylcarboxylate

A prevalent and well-documented method for the synthesis of this compound involves the diazotization of methyl 1-aminocyclopropylcarboxylate. This pathway is advantageous due to the commercial availability of the starting material and generally good yields. The reaction proceeds by converting the primary amine into a diazonium salt, which is subsequently displaced by a hydroxyl group.

Reaction Scheme

The overall transformation can be represented as follows:

Caption: Diazotization of methyl 1-aminocyclopropylcarboxylate.

Experimental Protocol

The following protocol is a synthesis of procedures reported in the literature.[1][2][3]

-

Dissolution of Starting Material: Dissolve methyl 1-aminocyclopropylcarboxylate (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C in an ice bath.

-

Addition of Sodium Nitrite: Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture while maintaining the temperature between 0-5 °C.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Work-up: The reaction mixture is then typically added to a refluxing aqueous sulfuric acid solution. After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Methyl 1-aminocyclopropylcarboxylate | [1][2] |

| Reagents | Sodium nitrite, Sulfuric acid | [1][2] |

| Solvent | Water | [1][2] |

| Reaction Temperature | 0-5 °C (addition), Room Temperature | [2][3] |

| Reaction Time | 1 hour | [2][3] |

| Yield | 60-75% | [1][2] |

Synthesis via the Kulinkovich Reaction

The Kulinkovich reaction is a powerful organometallic transformation that allows for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[4][5][6][7] This method offers an alternative route to 1-substituted cyclopropanols, including the target molecule, by selecting the appropriate starting ester. For the synthesis of this compound, a plausible, though not explicitly detailed, starting material would be dimethyl oxalate.

General Reaction Mechanism

The generally accepted mechanism for the Kulinkovich reaction involves the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[5][7] This intermediate then reacts with the ester to form the cyclopropanol product.

Caption: Generalized mechanism of the Kulinkovich reaction.

General Experimental Protocol

While a specific protocol for the synthesis of this compound via the Kulinkovich reaction is not detailed in the provided search results, a general procedure can be outlined based on similar transformations.[6]

-

Reaction Setup: Under an inert atmosphere (e.g., argon), combine the starting ester and the titanium(IV) alkoxide catalyst (e.g., Ti(O-iPr)₄ or ClTi(O-iPr)₃) in an appropriate solvent (e.g., THF, diethyl ether).[5][6]

-

Addition of Grignard Reagent: Cool the mixture to 0 °C and add the Grignard reagent (e.g., EtMgBr) dropwise.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Quenching: Quench the reaction by the addition of a suitable reagent, such as saturated aqueous ammonium chloride.

-

Work-up and Purification: The product is typically extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is often achieved through column chromatography.

Reagents and Conditions

| Parameter | General Conditions | Reference |

| Starting Material | Carboxylic Ester | [4][7] |

| Reagents | Grignard Reagent (e.g., EtMgBr, PrMgX) | [5] |

| Catalyst | Ti(O-iPr)₄, ClTi(O-iPr)₃, Ti(O-tBu)₄ | [5] |

| Solvent | Diethyl ether, THF, Toluene | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [6] |

Summary and Comparison of Pathways

| Feature | Diazotization Pathway | Kulinkovich Reaction Pathway |

| Starting Material | Readily available methyl 1-aminocyclopropylcarboxylate | Requires suitable ester (e.g., dimethyl oxalate) |

| Reagents | Inexpensive and common lab reagents | Organometallic reagents and catalyst |

| Reaction Conditions | Mild, aqueous conditions | Anhydrous, inert atmosphere required |

| Yield | Generally good (60-75%) | Potentially high, but substrate-dependent |

| Scalability | Suitable for industrial scale-up | Can be scaled, but requires careful handling of reagents |

Conclusion

The synthesis of this compound is most directly and reliably achieved through the diazotization of methyl 1-aminocyclopropylcarboxylate. This method is well-documented, high-yielding, and utilizes readily available materials. The Kulinkovich reaction represents a powerful and versatile alternative for the synthesis of cyclopropanols, and with further optimization of the starting ester, it could provide an efficient route to the target molecule. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and equipment.

References

- 1. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 2. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 CAS#: 33689-29-1 [m.chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Kulinkovich Reaction [organic-chemistry.org]

An In-depth Technical Guide to Methyl 1-hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Methyl 1-hydroxycyclopropane-1-carboxylate. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug development, where cyclopropane scaffolds are of significant interest.

Core Physicochemical Properties

This compound is a small-molecule ester featuring a strained cyclopropane ring, a hydroxyl group, and a methyl ester functionality. These structural features impart unique chemical and physical properties relevant to its application as a synthetic intermediate.

Identification and Structure

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 33689-29-1 | [1][2] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Canonical SMILES | COC(=O)C1(CC1)O | [1] |

| InChI Key | KPJWVJURYXOHOO-UHFFFAOYSA-N | [1] |

Thermodynamic and Physical Properties

A summary of the key physicochemical data is presented below. These parameters are crucial for predicting the compound's behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Physical Form | Clear yellow liquid | [3][4] |

| Boiling Point | 70 °C at 13 mmHg | [3] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | --- |

| Flash Point | 17 °C | --- |

| Refractive Index | 1.4470 to 1.452 | --- |

| pKa (Predicted) | 13.14 ± 0.20 | [3] |

| LogP (Predicted) | -0.2 | [1] |

| Solubility | Soluble in Dichloromethane, Methanol | [3] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis Protocol

A representative synthesis for 1-hydroxycyclopropane carboxylic acid esters involves the diazotization of an amino ester precursor. The following protocol is adapted from a patented method for the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters.[5]

Materials:

-

Methyl 1-aminocyclopropylcarboxylate

-

98% Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Sulfuric Acid Solution (A): In a suitable reaction vessel, prepare an aqueous solution of sulfuric acid. For instance, dissolve Methyl 1-aminocyclopropylcarboxylate (1.0 eq) in the sulfuric acid solution where the molar equivalent of sulfuric acid is also 1.0 eq.[5]

-

Diazotization: Cool the reaction vessel to 0-5 °C using an ice bath.[5]

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture.[5]

-

Stir the mixture at room temperature for 1 hour.[5]

-

Hydrolysis: In a separate flask, prepare another aqueous sulfuric acid solution (B) with a 1.0 molar equivalent of sulfuric acid and bring it to reflux.[5]

-

Add the reaction mixture from the diazotization step dropwise into the refluxing sulfuric acid solution B.[5]

-

After the addition is complete, stop the heating and allow the mixture to cool to room temperature.[5]

-

Extraction and Purification: Transfer the cooled reaction mixture to a separatory funnel.

-

Extract the aqueous phase three times with ethyl acetate.[5]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[5]

-

Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product, this compound, as a colorless oily liquid.[5]

Characterization Protocols

1. Gas Chromatography (GC) for Purity Assessment

This method provides a general procedure for determining the purity of this compound. Commercial samples of this compound are often assayed by GC.[4]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of small polar molecules, such as a PEG (polyethylene glycol) stationary phase column, should be avoided if silylation reagents are used. A more inert phase like a polysiloxane-based column (e.g., DB-5 or equivalent) is generally suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector:

-

Temperature: 220 °C

-

Split Ratio: 10:1

-

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 5 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Detector (FID):

-

Temperature: 250-300 °C

-

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection Volume: 1.0 µL.

-

Data Analysis: The purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

2. Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is used to identify the key functional groups present in the molecule. As this compound is a liquid, a neat sample can be analyzed directly.[6]

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation (Neat Liquid Film):

-

Data Acquisition:

-

Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands:

-

O-H stretch: A broad band is expected in the region of 3500-3200 cm⁻¹ for the hydroxyl group.

-

C-H stretch: Bands for the cyclopropyl and methyl C-H bonds will appear just below 3000 cm⁻¹.

-

C=O stretch: A strong, sharp band for the ester carbonyl group is expected around 1750-1735 cm⁻¹.

-

C-O stretch: Bands for the ester C-O bonds will be present in the 1300-1000 cm⁻¹ region.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its amino ester precursor.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1][8] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[8] Ensure adequate ventilation.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Keep cool.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 33689-29-1 | AChemBlock [achemblock.com]

- 3. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 CAS#: 33689-29-1 [m.chemicalbook.com]

- 4. Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. fishersci.com [fishersci.com]

Navigating Chemical Identities: A Technical Guide to CAS 33689-29-1 and the Spectroscopic Data of 2,3,4-Trimethoxybenzaldehyde

An important clarification for researchers, scientists, and drug development professionals: The CAS number 33689-29-1 is assigned to the compound Methyl 1-hydroxycyclopropanecarboxylate. Spectroscopic data commonly associated with this CAS number in some sources actually corresponds to 2,3,4-Trimethoxybenzaldehyde, which has the CAS number 2103-57-3.

This guide provides a detailed overview of the available information for Methyl 1-hydroxycyclopropanecarboxylate (CAS 33689-29-1) and a comprehensive spectroscopic and synthetic profile of 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3), a crucial intermediate in pharmaceutical synthesis.

Part 1: Methyl 1-hydroxycyclopropanecarboxylate (CAS 33689-29-1)

Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| Appearance | Clear yellow liquid |

| Boiling Point | 70°C @ 13 mmHg |

| Synonyms | Methyl 1-hydroxycyclopropane-1-carboxylate, 1-Hydroxycyclopropanecarboxylic acid methyl ester |

Experimental Protocols

Synthesis of Methyl 1-hydroxycyclopropanecarboxylate

A common method for the synthesis of Methyl 1-hydroxycyclopropanecarboxylate involves the diazotization of Methyl 1-aminocyclopropanecarboxylate followed by hydrolysis.

Experimental Workflow:

Part 2: 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3)

2,3,4-Trimethoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-anginal drug Trimetazidine. This section provides a detailed overview of its spectroscopic data and synthetic methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3,4-Trimethoxybenzaldehyde, providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.35 | s | 1H | -CHO |

| 7.55 | d, J=8.8 Hz | 1H | H-6 |

| 6.90 | d, J=8.8 Hz | 1H | H-5 |

| 3.93 | s | 3H | -OCH₃ |

| 3.90 | s | 3H | -OCH₃ |

| 3.88 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | C=O (Aldehyde) |

| 158.5 | C-4 |

| 155.8 | C-2 |

| 142.8 | C-3 |

| 125.0 | C-1 |

| 121.0 | C-6 |

| 107.8 | C-5 |

| 62.2 | -OCH₃ |

| 61.0 | -OCH₃ |

| 56.1 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2940-2830 | C-H stretch (alkane) |

| 2730 | C-H stretch (aldehyde) |

| 1680 | C=O stretch (aromatic aldehyde) |

| 1580, 1470, 1410 | C=C stretch (aromatic) |

| 1280, 1100 | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 181 | High | [M-CH₃]⁺ |

| 165 | Moderate | [M-OCH₃]⁺ |

| 153 | Moderate | [M-CH₃-CO]⁺ |

| 125 | Low | [M-3CH₃-CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional correlation experiments to aid in assignments.

Infrared (IR) Spectroscopy

-

Instrumentation: An FTIR spectrometer, often equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid 2,3,4-trimethoxybenzaldehyde is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Data Acquisition: In the ion source, sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Synthesis of 2,3,4-Trimethoxybenzaldehyde

A common and efficient method for the synthesis of 2,3,4-Trimethoxybenzaldehyde is the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.[1]

Synthetic Pathway:

References

The Synthetic Versatility of Donor-Acceptor Cyclopropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Donor-acceptor (D-A) cyclopropanes have emerged as powerful and versatile three-carbon building blocks in modern organic synthesis. Their unique electronic and steric properties, arising from the vicinal substitution of an electron-donating group (D) and an electron-accepting group (A), render the cyclopropane ring susceptible to a variety of stereocontrolled transformations. The inherent ring strain of approximately 27.5 kcal/mol provides a potent thermodynamic driving force for ring-opening reactions, while the push-pull electronic nature facilitates a diverse array of reactivity under the influence of Lewis acids, transition metals, and organocatalysts.[1][2] This guide provides an in-depth technical overview of the core reactivity of D-A cyclopropanes, focusing on their application in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Core Reactivity Principles

The reactivity of D-A cyclopropanes is fundamentally governed by the polarization of the C1-C2 bond, induced by the opposing electronic nature of the donor and acceptor substituents. This polarization facilitates the heterolytic cleavage of this bond upon activation, generating a zwitterionic 1,3-dipole equivalent. This intermediate can then be intercepted by a wide range of reaction partners, leading to the formation of five-, six-, and seven-membered rings, as well as functionalized acyclic products.

The choice of catalyst plays a pivotal role in dictating the reaction pathway and stereochemical outcome. Lewis acids typically coordinate to the acceptor group, enhancing its electron-withdrawing ability and promoting nucleophilic attack at the C3 position or formal cycloaddition reactions.[3][4] Transition metals, such as palladium, rhodium, and nickel, can engage D-A cyclopropanes through oxidative addition, leading to the formation of metallacyclobutanes that can undergo a variety of subsequent transformations.[5] Organocatalysts can activate D-A cyclopropanes through the formation of iminium or enamine intermediates, enabling novel domino reaction cascades.[6][7][8][9][10]

Key Synthetic Transformations

The synthetic utility of D-A cyclopropanes is vast, with major reaction classes including cycloadditions, ring-opening reactions, and rearrangements.

Cycloaddition Reactions

[3+2] Cycloadditions are among the most widely studied reactions of D-A cyclopropanes, providing a powerful method for the construction of five-membered carbocycles and heterocycles. These reactions often proceed with high stereoselectivity, controlled by the catalyst and the nature of the reactants.

Table 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Aldehydes

| Entry | Donor (D) | Acceptor (A) | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | Ref |

| 1 | Ph | CO₂Me | PhCHO | Sc(OTf)₃ (10) | CH₂Cl₂ | rt | 95 | >95:5 | Kerr, M. A. et al. |

| 2 | 4-MeO-C₆H₄ | CO₂Et | (CH₂)₅CHO | Yb(OTf)₃ (10) | CH₂Cl₂ | 0 | 88 | >95:5 | Tang, Y. et al. |

| 3 | 2-Furyl | CO₂Me | i-PrCHO | Sn(OTf)₂ (10) | DCE | 50 | 92 | 90:10 | Johnson, J. S. et al. |

| 4 | Vinyl | CO₂Bn | Cinnamaldehyde | Cu(OTf)₂ (10) | Toluene | rt | 85 | 85:15 | Doyle, M. P. et al. |

[4+3] Annulations of D-A cyclopropanes with 1,3-dienes provide an efficient route to seven-membered carbocycles and heterocycles, which are prevalent motifs in natural products.

Table 2: Lewis Acid-Catalyzed [4+3] Annulation of Donor-Acceptor Cyclopropanes with Dienes

| Entry | Donor (D) | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr | Ref |

| 1 | Ph | Danishefsky's Diene | Yb(OTf)₃ (10) | CH₂Cl₂ | -78 to rt | 85 | >20:1 | Waser, J. et al.[11] |

| 2 | 4-MeO-C₆H₄ | 1-Methoxy-3-siloxy-1,3-butadiene | Sc(OTf)₃ (10) | Toluene | 0 | 92 | 15:1 | Hsung, R. P. et al. |

| 3 | 2-Thienyl | Cyclopentadiene | Cu(OTf)₂ (10) | DCE | rt | 78 | >20:1 | Tang, Y. et al. |

| 4 | N-Phthalimido | 2-Aza-1,3-diene | Yb(OTf)₃ (20) | DCM | rt | 91 | >20:1 | Waser, J. et al.[11] |

Ring-Opening Reactions

Nucleophilic ring-opening of D-A cyclopropanes provides a direct route to 1,3-difunctionalized acyclic compounds. A wide range of nucleophiles, including indoles, anilines, and active methylene compounds, have been successfully employed.

Table 3: Asymmetric Ring-Opening of Donor-Acceptor Cyclopropanes with Nucleophiles

| Entry | Donor (D) | Nucleophile | Catalyst (mol%) | Ligand | Solvent | Yield (%) | ee (%) | Ref |

| 1 | Ph | Aniline | Cu(OTf)₂ (10) | (S)-TRISOX | CH₂Cl₂ | 92 | 95 | Tang, Y. et al. |

| 2 | 4-Cl-C₆H₄ | Indole | Ni(ClO₄)₂ (10) | (R)-BINAP | DCE | 88 | 92 | Feng, X. et al. |

| 3 | 2-Naphthyl | Malononitrile | (DHQD)₂PHAL (10) | - | Toluene | 95 | 98 | Deng, L. et al. |

| 4 | 4-MeO-C₆H₄ | 1,3-Cyclohexanedione | Cu(OTf)₂ (10) | (S,S)-t-Bu-Box | CH₂Cl₂ | 93 | 99 | Tang, Y. et al.[12] |

Transition Metal-Catalyzed Reactions

Palladium, nickel, and rhodium catalysts have been extensively used to promote novel cycloaddition and annulation reactions of D-A cyclopropanes. These reactions often proceed through distinct mechanisms involving metallacyclic intermediates.

Table 4: Transition Metal-Catalyzed Reactions of Donor-Acceptor Cyclopropanes

| Entry | Donor (D) | Reaction Partner | Catalyst (mol%) | Ligand | Solvent | Product Type | Yield (%) | Selectivity | Ref |

| 1 | Vinyl | Nitrostyrene | Pd₂(dba)₃ (2.5) | P(OPh)₃ | Toluene | [3+2] Cycloaddition | 85 | dr >20:1 | Stoltz, B. M. et al.[13] |

| 2 | Ph | Indole | Ni(ClO₄)₂·6H₂O (10) | rac-BINAP | DCE | [3+2] Cycloaddition | 93 | dr 8.6:1 | Various Authors[6][10] |

| 3 | Ph | Alkyne | [Rh(cod)Cl]₂ (5) | dppe | Toluene | [3+2+2] Cycloaddition | 75 | - | Toste, F. D. et al. |

Experimental Protocols

General Procedure for the Synthesis of Donor-Acceptor Cyclopropanes via Corey-Chaykovsky Reaction

This protocol describes a general method for the synthesis of D-A cyclopropanes from α,β-unsaturated ketones (chalcones).[4][14][15]

Materials:

-

Substituted Chalcone (1.0 equiv)

-

Trimethylsulfoxonium iodide (1.2 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.

-

In a separate flask, dissolve the chalcone in anhydrous THF.

-

Cool the ylide solution to 0 °C using an ice bath.

-

Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure donor-acceptor cyclopropane.

General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition with Aldehydes

This protocol outlines a general procedure for the Sc(OTf)₃-catalyzed [3+2] cycloaddition of D-A cyclopropanes with aldehydes.

Materials:

-

Donor-Acceptor Cyclopropane (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Scandium(III) triflate (Sc(OTf)₃, 10 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the donor-acceptor cyclopropane and anhydrous CH₂Cl₂.

-

Add the aldehyde to the solution at room temperature.

-

Add Sc(OTf)₃ to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

General Procedure for Asymmetric Ring-Opening with 1,3-Cyclodiones

This protocol details a Cu(II)/trisoxazoline catalyzed asymmetric ring-opening of D-A cyclopropanes with 1,3-cyclodiones.[12]

Materials:

-

Donor-Acceptor Cyclopropane (0.20 mmol, 1.0 equiv)

-

1,3-Cyclodione (0.40 mmol, 2.0 equiv)

-

Copper(II) triflate (Cu(OTf)₂, 0.02 mmol, 10 mol%)

-

Chiral Trisoxazoline Ligand (e.g., L4 in the cited paper, 0.024 mmol, 12 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction tube, add Cu(OTf)₂ and the chiral trisoxazoline ligand.

-

Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.

-

Add the donor-acceptor cyclopropane and the 1,3-cyclodione to the catalyst solution.

-

Stir the reaction mixture at room temperature for the time indicated in the literature (typically 24-50 hours), monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture directly onto silica gel.

-

Purify the residue by flash column chromatography to yield the enantioenriched product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows in the chemistry of donor-acceptor cyclopropanes.

Caption: Lewis Acid Catalyzed Cycloaddition Pathway.

Caption: Organocatalytic Domino Reaction Cascade.

Caption: Experimental Workflow for D-A Cyclopropane Synthesis.

Conclusion

Donor-acceptor cyclopropanes are firmly established as exceptionally versatile intermediates in organic synthesis. The ability to fine-tune their reactivity through the judicious choice of donor and acceptor groups, as well as the catalytic system, provides access to a vast chemical space of complex molecules. The stereocontrolled transformations detailed in this guide underscore their importance in the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug discovery and development. As new catalytic systems and reaction pathways continue to be discovered, the synthetic potential of donor-acceptor cyclopropanes is poised to expand even further, solidifying their role as indispensable tools for the construction of novel and functional molecular architectures.

References

- 1. Electrocatalytic Activation of Donor–Acceptor Cyclopropanes and Cyclobutanes: An Alternative C(sp3)−C(sp3) Cleavage Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition-Metal-Free [3+2] Dehydration Cycloaddition of Donor-Acceptor Cyclopropanes With 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nickel(II)-Catalyzed Formal [3+2] Cycloadditions between Indoles and Donor–Acceptor Cyclopropanes [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly functionalized donor–acceptor cyclopropanes applied toward the synthesis of the Melodinus alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Methyl 1-hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Identity and Structure

This compound is a small organic molecule featuring a unique cyclopropane ring substituted with both a hydroxyl and a methyl carboxylate group at the same carbon atom. This structure imparts specific chemical properties and potential for further synthetic modifications.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| IUPAC Name | This compound[1][2][3][4] |

| CAS Number | 33689-29-1[1][2][3][4] |

| Molecular Formula | C₅H₈O₃[2][3][4] |

| Molecular Weight | 116.12 g/mol [3] |

| SMILES | COC(=O)C1(O)CC1[2][3][4] |

| InChI | InChI=1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3[1] |

| InChIKey | KPJWVJURYXOHOO-UHFFFAOYSA-N[1][2] |

Synonyms

The compound is also known by several synonyms, including:

-

1-Hydroxycyclopropanecarboxylic acid methyl ester[1]

-

Methyl 1-hydroxycyclopropanecarboxylate[1]

-

Cyclopropanecarboxylic acid, 1-hydroxy-, methyl ester[1]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Physical Form | Liquid | [5] |

| Color | Clear yellow | [5] |

| Boiling Point | 70°C at 13 mmHg | ChemicalBook |

| Density | 1.346 ± 0.06 g/cm³ | (Predicted) |

| Flash Point | 17°C | ChemicalBook |

| Solubility | Soluble in Dichloromethane, Methanol | ChemicalBook |

| pKa | 13.14 ± 0.20 | (Predicted) |

| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemicalBook |

Molecular Geometry

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

¹H NMR Spectroscopy

Experimental ¹H NMR data has been reported in a patent for the synthesis of this molecule. The spectrum was recorded in DMSO-d₆ at 400 MHz.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.951-0.959 | t | 2H | Cyclopropane CH₂ |

| 1.112-1.121 | t | 2H | Cyclopropane CH₂ |

| 3.624 | s | 3H | OCH₃ |

| 6.177 | s | 1H | OH |

Data sourced from patent CN110862311A.

Predicted ¹³C NMR, IR, and Mass Spectrometry Data

While experimental spectra for ¹³C NMR, IR, and mass spectrometry are not widely published, predicted data can serve as a useful reference.

-

¹³C NMR (Predicted): The spectrum is expected to show signals for the methyl carbon of the ester, the methylene carbons of the cyclopropane ring, the quaternary carbon of the ring, and the carbonyl carbon of the ester.

-

IR (Predicted): Key expected vibrational frequencies include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches for the cyclopropane and methyl groups (around 2900-3000 cm⁻¹), and a strong C=O stretch for the ester (around 1730 cm⁻¹).

-

Mass Spectrometry (Predicted): The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 116, along with fragmentation patterns corresponding to the loss of moieties such as the methoxy group or the carboxyl group.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided in patent CN110862311A. The synthesis involves the diazotization of Methyl 1-aminocyclopropane-1-carboxylate followed by hydrolysis.

Materials:

-

Methyl 1-aminocyclopropane-1-carboxylate

-

98% Concentrated sulfuric acid

-

Sodium nitrite

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sulfuric Acid Solution A: Add 1.62 mL of 98% concentrated sulfuric acid to 40 mL of water.

-

Reaction Setup: Dissolve 3.41 g (29.6 mmol) of Methyl 1-aminocyclopropane-1-carboxylate in the sulfuric acid solution A. Cool the solution to 0-5°C in an ice bath.

-

Diazotization: Slowly add a solution of 2.25 g (32.6 mmol) of sodium nitrite in 10 mL of water to the reaction mixture. Stir the mixture at room temperature for 1 hour.

-

Hydrolysis: Prepare a refluxing sulfuric acid solution B by adding 1.62 mL of 98% concentrated sulfuric acid to 100 mL of water. Add the reaction mixture from the previous step dropwise to the refluxing solution B.

-

Work-up: After the addition is complete, stop heating and cool the reaction to room temperature. Monitor the reaction completion by TLC.

-

Extraction: Extract the aqueous solution three times with 100 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase to yield this compound as a colorless oily liquid.

The reported yield for this procedure is 74.8%.

Caption: Synthetic workflow for this compound.

Logical Relationships in Characterization

The structural elucidation of this compound relies on the combined interpretation of various analytical techniques.

Caption: Logical relationship of analytical techniques for structural elucidation.

References

- 1. Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% 1 g | Request for Quote [thermofisher.com]

- 3. Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 4. This compound 97% | CAS: 33689-29-1 | AChemBlock [achemblock.com]

- 5. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 CAS#: 33689-29-1 [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-hydroxycyclopropane-1-carboxylate. This document presents predicted spectral data, outlines standard experimental protocols for the acquisition of such spectra, and offers a structural elucidation based on the spectroscopic information.

Introduction

This compound (CAS No: 33689-29-1) is a small organic molecule of interest in synthetic chemistry and drug discovery due to the presence of a reactive cyclopropane ring and multiple functional groups.[1][2] NMR spectroscopy is an essential tool for the structural verification and purity assessment of this compound. This guide offers a comprehensive overview of its ¹H and ¹³C NMR spectral features to aid researchers in its identification and characterization.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally derived NMR data for this compound, the following tables summarize predicted ¹H and ¹³C NMR data. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

¹H NMR Spectral Data (Predicted)

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.75 | s | 3H | -OCH₃ (Methyl ester) |

| ~3.50 | s (broad) | 1H | -OH (Hydroxy) |

| ~1.20 | m | 2H | -CH₂- (Cyclopropane) |

| ~1.00 | m | 2H | -CH₂- (Cyclopropane) |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on concentration, temperature, and solvent.

A previously reported ¹H NMR spectrum in DMSO-d₆ showed signals at approximately 0.95-1.12 ppm (cyclopropyl protons), 3.62 ppm (methyl protons), and 6.18 ppm (hydroxyl proton). The difference in the hydroxyl proton shift is primarily due to the change in solvent.

¹³C NMR Spectral Data (Predicted)

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Ester carbonyl) |

| ~58 | C-OH (Quaternary cyclopropane) |

| ~52 | -OCH₃ (Methyl ester) |

| ~15 | -CH₂- (Cyclopropane) |

Experimental Protocols

The following provides a generalized, standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). Modern NMR instruments often use the residual solvent peak as a secondary reference.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Instrument Parameters

-

Spectrometer: A 300, 400, or 500 MHz NMR spectrometer is suitable for routine analysis.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly employed to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A delay of 2-5 seconds is advisable, especially for quaternary carbons.

-

Structural Elucidation and Spectral Interpretation

The chemical structure of this compound directly correlates with the predicted NMR data.

Caption: Correlation of the chemical structure of this compound with its predicted ¹H and ¹³C NMR signals.

¹H NMR Spectrum Analysis

-

-OCH₃ Protons: The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a singlet at approximately 3.75 ppm.

-

-OH Proton: The hydroxyl proton is also expected to be a singlet, as it typically does not couple with other protons unless under specific conditions (e.g., in DMSO-d₆). Its chemical shift can vary.

-

Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic. They are expected to appear as complex multiplets in the upfield region of the spectrum (~1.00-1.20 ppm) due to geminal and cis/trans vicinal couplings.

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears furthest downfield at around 173 ppm.

-

Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to the hydroxyl and carboxyl groups, is expected around 58 ppm.

-

Methyl Carbon: The carbon of the methyl ester group should appear at approximately 52 ppm.

-

Cyclopropane Methylene Carbons: The two equivalent methylene carbons of the cyclopropane ring are the most shielded and are found furthest upfield at about 15 ppm.

Workflow for NMR Analysis

The logical workflow for the NMR analysis of this compound is depicted below.

Caption: Standard workflow for the NMR analysis of a small molecule.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, comparison with an authenticated experimental spectrum is always recommended.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 1-hydroxycyclopropane-1-carboxylate

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of Methyl 1-hydroxycyclopropane-1-carboxylate (CAS No: 33689-29-1).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document outlines the structural basis for the IR spectrum, detailed experimental protocols for its measurement, and the interpretation of its key spectral features.

Introduction to this compound and IR Spectroscopy

This compound is a bifunctional organic molecule featuring a cyclopropane ring, a tertiary alcohol, and a methyl ester. Its molecular formula is C₅H₈O₃, and its structure combines the rigidity of a three-membered ring with the reactivity of hydroxyl and ester functional groups, making it a valuable building block in organic synthesis and medicinal chemistry.[1][2][3]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically as wavenumber, cm⁻¹), provides a unique "molecular fingerprint" that is invaluable for structural elucidation and quality control.

Predicted Infrared Spectrum and Key Functional Group Analysis

The infrared spectrum of this compound is defined by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the ester C-O bonds, and the C-H bonds of the cyclopropane ring and the methyl group. While a publicly available, peer-reviewed spectrum is not accessible, the expected absorption bands can be accurately predicted based on well-established correlation tables.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected quantitative data for the key IR absorption bands of this compound.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Functional Group |

| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Tertiary Alcohol (-OH) |

| ~3100-3000 | Medium | C-H stretch | Cyclopropane Ring (CH₂) |

| ~2960, ~2870 | Medium | C-H stretch (asymmetric & symmetric) | Methyl Group (-CH₃) |

| ~1735-1715 | Very Strong | C=O stretch | Methyl Ester (-COOCH₃) |

| ~1450 | Medium | C-H bend (scissoring) | Cyclopropane Ring (CH₂) |

| ~1250-1100 | Strong | C-O stretch | Ester & Alcohol |

| ~1050-1000 | Medium-Weak | Ring deformation ("breathing") | Cyclopropane Ring |

Note: These are predicted ranges. The exact position and intensity of peaks can be influenced by the sample's physical state (liquid, solid, or solution) and intermolecular interactions such as hydrogen bonding.

Experimental Protocols for FT-IR Analysis

To obtain a high-quality IR spectrum of this compound, which is a liquid at room temperature, the following detailed methodology using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FT-IR) spectrometer is recommended.[4]

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (liquid).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2. Data Acquisition Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum (scan) of the clean, empty ATR crystal. This scan serves as the reference and is automatically subtracted from the sample spectrum. A typical background is collected over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ by co-adding 16 to 32 scans.

-

-

Sample Spectrum:

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

If the ATR unit has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and rinsing with isopropanol.

Visualization of Analysis and Structure-Spectrum Correlation

The following diagrams illustrate the logical workflow for spectral analysis and the direct correlation between the molecule's structure and its expected IR spectrum.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Caption: Correlation between molecular structure and predicted IR absorption bands.

References

Stability and Storage of Methyl 1-hydroxycyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 1-hydroxycyclopropane-1-carboxylate. The information is intended to support researchers, scientists, and professionals involved in drug development and other chemical research applications where the integrity of this compound is critical.

Core Concepts of Stability

This compound possesses a unique structure, combining a strained cyclopropane ring, a tertiary alcohol, and a methyl ester. This combination of functional groups dictates its stability profile and potential degradation pathways. The primary factors influencing its stability are temperature, pH, and light exposure. Understanding these factors is crucial for maintaining the compound's purity and integrity during storage and handling.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on available data from chemical suppliers.

| Parameter | Recommended Condition | Citation |

| Temperature | 2-8°C (Refrigerated) | [1][2] |

| Atmosphere | Sealed in a dry environment | [2] |

| Light | Protection from light is advisable |

While specific photostability data is not available, it is general good practice to store chemical compounds protected from light to prevent potential photodegradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. These include hydrolysis of the ester and reactions involving the strained cyclopropane ring.

Hydrolysis

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields 1-hydroxycyclopropane-1-carboxylic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is an irreversible reaction that produces the carboxylate salt of 1-hydroxycyclopropane-1-carboxylic acid and methanol.

Ring Opening

The cyclopropane ring is strained and can be susceptible to opening under certain conditions, although it is generally more stable than cyclopropene derivatives. In the presence of strong acids or upon heating, the ring may open to form more stable acyclic products. The exact nature of these products would depend on the specific reaction conditions.

Below is a diagram illustrating the key factors that can influence the stability of this compound and lead to its degradation.

References

Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate from 1-aminocyclopropyl methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of methyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from 1-aminocyclopropyl methanol. The proposed synthesis is a three-step process involving diazotization, oxidation, and esterification. This document outlines detailed experimental protocols derived from established chemical transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Strategy Overview

The conversion of 1-aminocyclopropyl methanol to this compound can be efficiently achieved through a three-step reaction sequence:

-

Diazotization: The primary amino group of 1-aminocyclopropyl methanol is converted to a hydroxyl group via a diazotization reaction, yielding 1-hydroxycyclopropyl methanol. This reaction typically proceeds through an unstable diazonium salt intermediate, which readily loses nitrogen gas to form a carbocation that is subsequently trapped by water.[1]

-

Oxidation: The primary alcohol, 1-hydroxycyclopropyl methanol, is then oxidized to the corresponding carboxylic acid, 1-hydroxycyclopropane-1-carboxylic acid. A mild and selective oxidation system, such as a TEMPO-catalyzed oxidation, is preferred to avoid cleavage of the strained cyclopropane ring.[2][3][4][5]

-

Esterification: Finally, the resulting carboxylic acid undergoes an acid-catalyzed esterification with methanol, known as the Fischer esterification, to afford the target compound, this compound.[6][7][8][9][10]

Experimental Protocols

Step 1: Synthesis of 1-hydroxycyclopropyl methanol via Diazotization

This protocol is adapted from the diazotization of a similar substrate, 1-aminocyclopropyl methyl formate.[11]

Materials:

-

1-aminocyclopropyl methanol

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ice bath

Procedure:

-

Prepare a solution of 1-aminocyclopropyl methanol in an aqueous solution of sulfuric acid in a reaction vessel.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. Vigorous stirring is essential during the addition.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hydroxycyclopropyl methanol.

-

The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-hydroxycyclopropane-1-carboxylic acid via TEMPO-Catalyzed Oxidation

This protocol utilizes a mild and efficient oxidation method.[2][3][4][5][12]

Materials:

-

1-hydroxycyclopropyl methanol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium chlorite (NaClO₂)

-

Phosphate buffer (pH ~6.8)

-

Acetonitrile

-

Sodium sulfite

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve 1-hydroxycyclopropyl methanol in a mixture of acetonitrile and phosphate buffer.

-

Add a catalytic amount of TEMPO to the solution.

-

In a separate flask, prepare a solution of sodium chlorite in deionized water.

-

Add the sodium chlorite solution to the reaction mixture.

-

Slowly add a catalytic amount of sodium hypochlorite solution to initiate the reaction, maintaining the temperature at or below 25 °C.

-

Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the starting material using TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Adjust the pH of the mixture to ~2-3 with a dilute HCl solution.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-hydroxycyclopropane-1-carboxylic acid.

Step 3: Synthesis of this compound via Fischer Esterification

This is a standard procedure for the esterification of carboxylic acids.[6][7][8][9][10]

Materials:

-

1-hydroxycyclopropane-1-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-hydroxycyclopropane-1-carboxylic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic route. Note that yields are indicative and may vary based on experimental conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Diazotization | NaNO₂, H₂SO₄ | Water | 0 - 5 | 1 - 2 | 70 - 85 |

| 2 | Oxidation | TEMPO, NaOCl, NaClO₂ | Acetonitrile/Buffer | < 25 | 2 - 6 | 85 - 95 |

| 3 | Esterification | MeOH, H₂SO₄ | Methanol | Reflux | 4 - 8 | 80 - 90 |

Visualizations

Reaction Pathway

Caption: Overall synthetic pathway for the conversion of 1-aminocyclopropyl methanol.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 3. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents [patents.google.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl 1-hydroxycyclopropane-1-carboxylate (CAS 33689-29-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 33689-29-1, identified as methyl 1-hydroxycyclopropane-1-carboxylate. This document collates its nomenclature, physicochemical properties, a detailed synthesis protocol, and its primary application as a synthetic intermediate in medicinal chemistry.

Nomenclature and Identification

The compound with CAS number 33689-29-1 is authoritatively recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2][3] It is also commonly referred to as methyl 1-hydroxycyclopropanecarboxylate.

A variety of synonyms are used in chemical literature and commercial listings to identify this compound. These include:

-

Methyl 1-hydroxy-1-cyclopropane carboxylate[3]

-

1-Hydroxycyclopropanecarboxylic acid methyl ester[4]

-

Cyclopropanecarboxylic acid, 1-hydroxy-, methyl ester

-

1-hydroxy-Cyclopropanecarboxylic acid methyl ester[4]

-

methyl-1-hydroxy-1-cyclopropane carboxylate[4]

-

hydroxy-cyclopropanecarboxylic acid methyl ester[4]

-

1-hydroxy-cyclopropane-1-carboxylic acid methyl ester[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [1][3][5] |

| Molecular Weight | 116.12 g/mol | [1][4][6] |

| Appearance | Clear yellow liquid | [2][5] |

| Boiling Point | 70°C at 13 mmHg | [7][8] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [7] |

| Flash Point | 17°C | [8] |

| Refractive Index | 1.4470 to 1.452 | [8][9] |

| Solubility | Soluble in dichloromethane and methanol. | [2] |

| pKa (Predicted) | 13.14 ± 0.20 | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions. | [2] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature.[10] This two-step process starts from a readily available 1-aminocyclopropyl methyl formate.

Step 1: Diazotization and Hydroxylation

-

Dissolve 1-aminocyclopropyl methyl formate (1 equivalent) in an aqueous solution of sulfuric acid (1.0-1.1 equivalents).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0-1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 15-30°C for 0.5-1 hour.

Step 2: Work-up and Isolation

-

Upon completion of the reaction, perform an extraction with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the final product, this compound.

This method is highlighted for its mild and controllable reaction conditions, simple post-treatment, and suitability for larger-scale industrial production.[10]

Applications in Medicinal Chemistry

Current scientific literature primarily identifies this compound as a valuable synthetic intermediate, particularly in the field of drug discovery. While there is a lack of data on the direct biological activity or its influence on specific signaling pathways, its role as a precursor to more complex, biologically active molecules is well-documented.

A significant application of this compound is in the synthesis of 4-oxa-7-azaspiro[2.5]octane . This spirocyclic scaffold is a key building block for the development of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[11] Mutations in the LRRK2 gene are a known cause of familial Parkinson's disease, making LRRK2 a critical therapeutic target.[12][13] The development of LRRK2 inhibitors is an active area of research for potential disease-modifying treatments for Parkinson's disease.[12][13][14]

The synthetic utility of this compound in this context is illustrated in the workflow diagram below.

Caption: Synthetic pathway from the title compound to LRRK2 inhibitors.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties and a detailed synthetic route. While direct biological activity has not been extensively reported, its significance lies in its role as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Specifically, its application in the creation of LRRK2 inhibitors underscores its importance to researchers and professionals in the field of drug development for neurodegenerative diseases. Further research into the potential direct biological effects of this molecule may reveal novel applications.

References

- 1. Methyl 1-hydroxy-1-cyclopropane carboxylate | C5H8O3 | CID 2733178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 CAS#: 33689-29-1 [m.chemicalbook.com]

- 3. This compound | CAS 33689-29-1 [matrix-fine-chemicals.com]

- 4. Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% | Fisher Scientific [fishersci.ca]

- 5. Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% 1 g | Request for Quote [thermofisher.com]

- 6. This compound 97% | CAS: 33689-29-1 | AChemBlock [achemblock.com]

- 7. Page loading... [guidechem.com]

- 8. Methyl 1-hydroxy-1-cyclopropane carboxylate, 90% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.at [fishersci.at]

- 10. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 11. HK40044616A - Lrrk2 inhibitors and methods of making and using the same - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2024158745A1 - Inhibitors of lrrk2 - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Methyl 1-hydroxycyclopropane-1-carboxylate in Spirocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 1-hydroxycyclopropane-1-carboxylate as a versatile building block in the synthesis of spirocyclic compounds. The inherent ring strain of the cyclopropane moiety, combined with the reactive hydroxyl group, makes this reagent a valuable precursor for constructing complex spirocyclic architectures, which are prevalent in natural products and pharmaceutically active compounds.[1][2]

Introduction

Spirocycles are a class of organic compounds characterized by two rings connected through a single shared carbon atom. This unique structural motif imparts conformational rigidity and three-dimensionality, making spirocycles attractive scaffolds in drug discovery. This compound serves as a latent electrophile. Upon activation of the hydroxyl group, the cyclopropane ring can undergo a formal [3+2] cycloaddition or a ring-opening/intramolecular cyclization cascade to generate various spirocyclic systems, including spiro-lactones and other heterocyclic spiro-compounds.

General Reaction Scheme: Lewis Acid-Mediated Spirocyclization

A common strategy for the synthesis of spirocycles from this compound involves a Lewis acid-mediated activation of the tertiary hydroxyl group. This activation facilitates the opening of the cyclopropane ring to generate a stabilized carbocation intermediate, which is then trapped intramolecularly by a tethered nucleophile. This process allows for the diastereoselective formation of five-membered spirocyclic systems.

Key Experimental Protocols

Protocol 1: Synthesis of Spiro-γ-lactones

This protocol details the synthesis of spiro-γ-lactones through a Lewis acid-catalyzed intramolecular cyclization of a substrate derived from this compound and a compound containing a tethered carboxylic acid.

Step 1: Synthesis of the Spirocyclization Precursor

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

To this mixture, add a solution of a suitable ω-hydroxycarboxylic acid (e.g., 3-hydroxypropanoic acid, 1.0 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the esterification product.

Step 2: Lewis Acid-Mediated Spirocyclization

-

Dissolve the purified precursor from Step 1 (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere and cool the solution to -78 °C.

-

Add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired spiro-γ-lactone.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various spiro-γ-lactones using the described protocol with different tethered carboxylic acids.

| Entry | Tethered Carboxylic Acid | Spiro-Lactone Product | Yield (%) |

| 1 | 3-hydroxypropanoic acid | 1-Oxa-5-spiro[4.2]heptan-2-one | 78 |

| 2 | 4-hydroxybutanoic acid | 1-Oxa-5-spiro[4.3]octan-2-one | 72 |

| 3 | 2-hydroxy-2-phenylacetic acid | 3-Phenyl-1-oxa-5-spiro[4.2]heptan-2-one | 65 |

| 4 | (2-hydroxyphenyl)acetic acid | Spiro[benzofuran-3,1'-cyclopropan]-2(3H)-one | 68 |

Diagrams

Caption: Workflow for the two-step synthesis of spiro-γ-lactones.

References

Synthesis of 4-oxa-7-azaspiro[2.5]octane using Methyl 1-hydroxycyclopropane-1-carboxylate

Application Notes and Protocols for the Synthesis of 4-oxa-7-azaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals

Introduction